molecular formula C21H26N2O6 B5284377 ethyl (4-{(1E)-2-cyano-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-1-yl}-2-ethoxyphenoxy)acetate

ethyl (4-{(1E)-2-cyano-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-1-yl}-2-ethoxyphenoxy)acetate

Cat. No.: B5284377
M. Wt: 402.4 g/mol
InChI Key: LEELGVLTVYLHNZ-MHWRWJLKSA-N
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Description

Ethyl (4-{(1E)-2-cyano-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-1-yl}-2-ethoxyphenoxy)acetate is a complex organic compound with a unique structure that includes a cyano group, an oxo group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-{(1E)-2-cyano-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-1-yl}-2-ethoxyphenoxy)acetate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Tetrahydrofuran Moiety: This step involves the reaction of a suitable precursor with a reagent that introduces the tetrahydrofuran ring.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide.

    Formation of the Oxo Group: The oxo group is introduced through an oxidation reaction, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Coupling Reactions: The final steps involve coupling the various fragments together using reagents such as coupling agents (e.g., EDC, DCC) and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-{(1E)-2-cyano-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-1-yl}-2-ethoxyphenoxy)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or other functional groups.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or the cyano group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Sodium cyanide, sodium methoxide, or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo compounds, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl (4-{(1E)-2-cyano-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-1-yl}-2-ethoxyphenoxy)acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl (4-{(1E)-2-cyano-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-1-yl}-2-ethoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The cyano group, oxo group, and tetrahydrofuran moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl (4-{(1E)-2-cyano-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-1-yl}-2-ethoxyphenoxy)acetate can be compared with other similar compounds, such as:

    Ethyl (4-{(1E)-2-cyano-3-[(2-methylcyclohexyl)amino]-3-oxo-1-propen-1-yl}-2-ethoxyphenoxy)acetate: Similar structure but with a different amine substituent.

    Ethyl 4-((2-((2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino)thiazol-4-yl)amino)benzoate: Contains a thiazole ring and different substituents.

    Ethyl 2-{4-[(1E)-2-cyano-2-[(2-methylcyclohexyl)carbamoyl]eth-1-en-1-yl]-2-ethoxyphenoxy}acetate: Similar structure with different substituents on the ethoxyphenoxy group.

Properties

IUPAC Name

ethyl 2-[4-[(E)-2-cyano-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-enyl]-2-ethoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6/c1-3-26-19-11-15(7-8-18(19)29-14-20(24)27-4-2)10-16(12-22)21(25)23-13-17-6-5-9-28-17/h7-8,10-11,17H,3-6,9,13-14H2,1-2H3,(H,23,25)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEELGVLTVYLHNZ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2CCCO2)OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2CCCO2)OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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